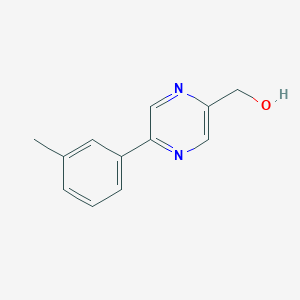

(5-(m-Tolyl)pyrazin-2-yl)methanol

Beschreibung

(5-(m-Tolyl)pyrazin-2-yl)methanol is a pyrazine derivative featuring a methanol group at position 2 and a meta-methylphenyl (m-tolyl) substituent at position 5 of the pyrazine ring. Pyrazine derivatives are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. The m-tolyl group introduces steric bulk and aromaticity, which may enhance stability and π-π stacking interactions, while the hydroxymethyl group provides hydrogen-bonding capability, influencing solubility and reactivity .

Eigenschaften

IUPAC Name |

[5-(3-methylphenyl)pyrazin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-2-4-10(5-9)12-7-13-11(8-15)6-14-12/h2-7,15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEMJUQFENCIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(N=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

(5-(m-Tolyl)pyrazin-2-yl)methanol has found applications in various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which (5-(m-Tolyl)pyrazin-2-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

Physicochemical Properties

Computational and Experimental Insights

- highlights the use of X-ray crystallography and DFT calculations to correlate molecular structure with properties in pyrazoline derivatives . Similar methodologies could elucidate the target compound’s conformation and electronic profile.

- The absence of direct structural data for this compound underscores a research gap. Future studies should prioritize crystallographic analysis and spectroscopic characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.